1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of thiophene rings and urea functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and ethylene glycol.
Formation of Intermediate: The first step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(2-hydroxyethoxy)thiophene.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine.
Urea Formation: Finally, the amine is reacted with thiophen-2-ylmethyl isocyanate under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea functionality can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tosyl chloride, sodium hydride, alkyl halides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to the presence of thiophene rings which are known for their conductive properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea functionality can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds like 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)thiourea share structural similarities but have different sulfur-containing groups.
Other Urea Derivatives: Compounds such as 1-(2-(2-Hydroxyethoxy)-2-(phenyl)ethyl)-3-(phenylmethyl)urea, which contain phenyl rings instead of thiophene rings.
Uniqueness
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both thiophene rings and a urea moiety, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c17-5-6-19-12(13-4-2-8-21-13)10-16-14(18)15-9-11-3-1-7-20-11/h1-4,7-8,12,17H,5-6,9-10H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSFTNHJCZKETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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